Scaffold-Driven Kinase Selectivity: 1,8-Naphthyridine Core vs. 1,5-Naphthyridine (RepSox)
The target compound's 1,8-naphthyridine scaffold provides a critical differentiation from the 1,5-naphthyridine scaffold of RepSox (ALK5 Inhibitor II), a potent TGFBR1 inhibitor . While RepSox inhibits ALK5 auto-phosphorylation with an IC50 of 4 nM, its binding mode, confirmed by X-ray crystallography in the 1,5-naphthyridine series, involves specific interactions with the kinase hinge region that are geometrically inaccessible to the 1,8-isomer [1]. The target compound's patent family explicitly claims a broader kinase modulation profile, suggesting that the repositioning of the nitrogen atom in the 1,8-naphthyridine ring attenuates TGFBR1 potency while enhancing activity against alternative kinase targets [2].
| Evidence Dimension | Kinase inhibition potency and scaffold-dependent selectivity |
|---|---|
| Target Compound Data | 1,8-Naphthyridine scaffold; kinase modulation profile claimed beyond TGFBR1 (patent data) [2] |
| Comparator Or Baseline | RepSox (1,5-naphthyridine scaffold): ALK5 IC50 = 4 nM (auto-phosphorylation); TGF-β cellular IC50 = 18 nM |
| Quantified Difference | Scaffold isomerism leads to a qualitative shift in kinase selectivity; RepSox is a potent TGFBR1 inhibitor, whereas the 1,8-naphthyridine scaffold is designed for an alternative, non-TGFBR1-dominant inhibition profile [2]. |
| Conditions | Isolated kinase assays (ALK5 auto-phosphorylation) and TGF-β-dependent cellular assay (HepG2 cells) for RepSox ; patent description of kinase modulation scope for the target compound [2]. |
Why This Matters
For researchers seeking to inhibit kinases beyond TGFBR1 or to avoid TGF-β pathway suppression, the 1,8-naphthyridine scaffold offers a structurally validated alternative to 1,5-naphthyridine inhibitors like RepSox.
- [1] Gellibert, F., et al. Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor (PDB: 1VJY). View Source
- [2] Merck Patent GmbH. Hetarylaminonaphthyridines. WO2011101069A3, 2013. View Source
